4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
Description
4-(2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an amide bond to a propanamide chain. This chain incorporates a tetrazole ring substituted with a 4-methoxyphenyl group and a thioether (-S-) linkage.
The compound’s synthesis likely involves coupling reactions between a tetrazole-thiol intermediate and a bromo- or chloro-propanamido benzoic acid derivative, analogous to methods described for structurally related acetamide-tetrazole systems .
Properties
IUPAC Name |
4-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11(16(24)19-13-5-3-12(4-6-13)17(25)26)28-18-20-21-22-23(18)14-7-9-15(27-2)10-8-14/h3-11H,1-2H3,(H,19,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJWIJGUYSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)SC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid typically involves multiple synthetic steps:
Synthesis of the 1-(4-methoxyphenyl)-1H-tetrazole core: : This can be achieved by reacting 4-methoxyaniline with sodium azide and a suitable nitrile.
Formation of the thioether linkage: : The tetrazole intermediate is reacted with 2-chloropropionyl chloride to form the thioether bond.
Amidation reaction: : Finally, the resulting intermediate is coupled with 4-aminobenzoic acid under amide bond-forming conditions to obtain the target compound.
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, utilizing efficient catalysts and high-yield reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols or amidation reactions with amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alcohols, amines, dehydrating agents like DCC (dicyclohexylcarbodiimide)
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction typically produces corresponding amines.
Substitution can yield esters or amides.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis. Biology: Research explores its use as a ligand in biological assays and as a probe in enzymatic studies. Medicine: Industry: Used in material science for designing new polymers and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The compound’s mechanism of action can vary based on its application:
Enzymatic Interaction: In medicinal chemistry, it may inhibit or activate enzymes by binding to the active site or allosteric sites.
Receptor Binding: It could act as an agonist or antagonist to specific receptors, modulating biological pathways.
Material Properties: In material science, its structural features contribute to the stability and functionality of polymers or other advanced materials.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its closest analogs:
Chain Length and Flexibility
- The target compound ’s propanamido chain (C3) may confer greater conformational flexibility compared to the acetamido (C2) chain in Analog 1 . This could enhance binding to targets requiring extended hydrophobic pockets.
- Conversely, Analog 1 ’s shorter chain might improve metabolic stability by reducing susceptibility to enzymatic cleavage.
Substituent Position and Electronic Effects
- The 4-methoxyphenyl group in the target compound provides para-substitution, favoring planar interactions with aromatic residues in enzymes. In contrast, Analog 1 ’s 2-ethoxyphenyl group introduces steric hindrance and alters electronic distribution due to the ethoxy group’s position .
- Analog 2 () substitutes a 4-methoxyphenyl group on a thiazole ring, demonstrating that aryl substitution position (tetrazole vs. thiazole) significantly impacts target selectivity. For example, compound 9e’s thiazole-triazole system showed distinct docking poses compared to tetrazole-based analogs .
Heterocyclic Core Variations
- The pyrazolone-benzothiazole system in Analog 3 () lacks the tetrazole’s hydrogen-bonding capacity but introduces a conjugated system that may enhance π-π stacking interactions. Such differences highlight how core heterocycles dictate solubility and target engagement .
Biological Activity
4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a tetrazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 354.41 g/mol |
| IUPAC Name | 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid |
The mechanism of action for compounds containing a tetrazole moiety often involves interaction with various biological targets such as enzymes or receptors. Specifically, the tetrazole ring may mimic certain biological molecules, allowing the compound to bind effectively to active sites on enzymes or receptors. This binding can lead to inhibition or activation of specific biochemical pathways, contributing to the observed biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring tetrazole structures. For instance, compounds related to benzoic acid hybrids have shown promising results against various cancer cell lines:
- Cytotoxicity Studies : A study evaluated a series of benzoic acid hybrids against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most potent compounds demonstrated IC50 values ranging from 15.6 to 23.9 µM, showing significant inhibition compared to the reference drug doxorubicin (IC50 values of 19.7 and 22.6 µM respectively) .
- Apoptosis Induction : Further investigations revealed that certain compounds induced apoptosis in MCF-7 cells, suggesting a mechanism by which these compounds exert their anticancer effects .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(1H-triazol-1-yl)benzoic acid hybrid | MCF-7 | 15.6 | Induction of apoptosis |
| 2-(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio derivative | HCT-116 | 23.9 | Enzyme inhibition |
| Doxorubicin | MCF-7 | 19.7 | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
